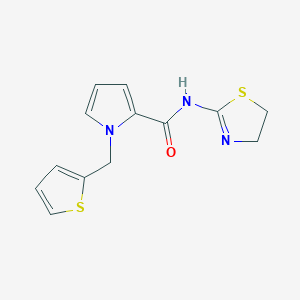
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide, also known as DT-010, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase C (PKC) and the activation of the mitogen-activated protein kinase (MAPK) pathway. PKC is a family of enzymes that play a role in cell proliferation and differentiation, and its inhibition by N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide may contribute to its anti-cancer effects. The activation of the MAPK pathway has been linked to neuroprotection and cardioprotection, which may explain N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide's potential therapeutic applications in these fields.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardioprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and toxicity, which may limit its clinical translation.
未来方向
There are several potential future directions for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide research, including further studies on its pharmacokinetics and toxicity, as well as its potential therapeutic applications in various fields. Additionally, studies on the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide with other compounds may provide insight into its synergistic effects and potential clinical applications.
合成方法
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide can be synthesized using a multi-step process starting with the reaction of 2-aminopyrrole with 2-bromo-1-phenylethanone to form 1-(2-bromo-1-phenylethyl)pyrrole. This compound is then reacted with thioacetamide to form 1-(2-mercapto-1-phenylethyl)pyrrole, which is further reacted with 2-bromoethylthiophene to form N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide.
科学研究应用
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to have cardioprotective effects and may be a potential treatment for cardiovascular disease.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-12(15-13-14-5-8-19-13)11-4-1-6-16(11)9-10-3-2-7-18-10/h1-4,6-7H,5,8-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZFEZSRQXKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

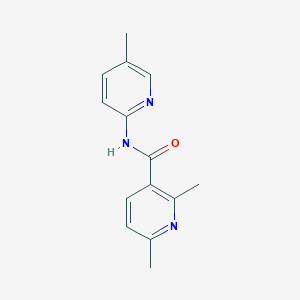
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
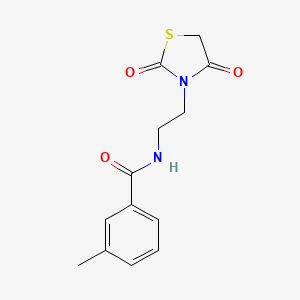
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
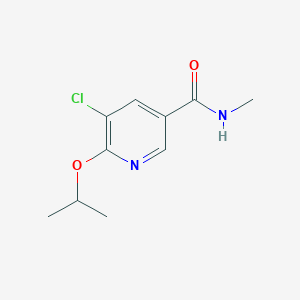
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
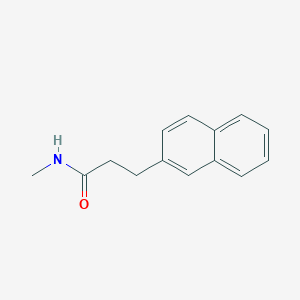
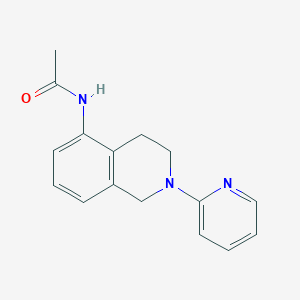
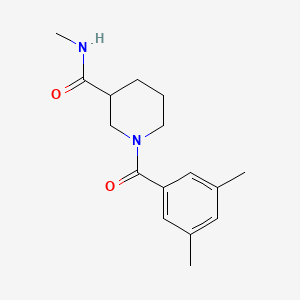

![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)